molecular formula C15H12F3NO3 B2801583 2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 1232819-90-7

2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol

Cat. No. B2801583
CAS RN: 1232819-90-7
M. Wt: 311.26
InChI Key: GHKIPAZQCPREHD-DJKKODMXSA-N
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Description

2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is a biochemical compound used for proteomics research . It has a molecular formula of C15H12F3NO3 and a molecular weight of 311.26 .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C15H12F3NO3 . It contains a phenol group (a benzene ring with a hydroxyl group), an imine group (a carbon-nitrogen double bond), and a trifluoromethoxy group (a carbon-oxygen bond with three fluorine atoms attached to the carbon). The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

This compound is part of the halo-functionalized crystalline Schiff base (imine) compounds synthesized for their interesting chemical properties. The synthesis process involves condensation reactions of substituted benzaldehydes and substituted aniline. The resulting compounds, including the one , have been characterized by single-crystal X-ray diffraction (SC-XRD) studies. Such studies have revealed the role of fluorine atoms in stabilizing the crystal packing through intermolecular interactions. Quantum chemical calculations complement these experimental findings, offering insights into the molecules' stability and potential applications in nonlinear optical (NLO) devices due to their notable electronic properties (Ashfaq et al., 2022).

Antibacterial and Antioxidant Activities

Research on tridentate substituted salicylaldimines, including variations of the compound in focus, has shown these molecules to possess significant antibacterial and antioxidant activities. The structural variations of these compounds influence their effectiveness against multi-drug resistance Gram-positive and Gram-negative organisms. Studies suggest that electron-donating groups within these compounds enhance their antibacterial and antioxidant properties, highlighting their potential in medical and pharmaceutical applications (Oloyede-Akinsulere et al., 2018).

Antioxidant Activity Analysis

A specific study focused on synthesizing Schiff base compounds from vanillin and panisidine, including the one , has demonstrated these compounds' effective antioxidant activities. Characterization through various spectroscopic methods and antioxidant activity assessed using the DPPH method has shown promising results. Such findings indicate the potential of these compounds in applications requiring antioxidant properties, such as in the development of new pharmaceuticals or as additives in food and cosmetic products (Kusumaningrum et al., 2021).

Nonlinear Optical (NLO) Properties

The research into the compound's NLO properties has revealed its potential for use in optoelectronic applications. Studies combining experimental and theoretical approaches have found that compounds similar to the one in focus exhibit significant linear polarizability and second-order hyperpolarizability. Such properties are crucial for the development of materials for NLO applications, including optical switches, modulators, and telecommunications technologies (Alaşalvar et al., 2014).

Catalytic Applications

Investigations into the catalytic applications of Schiff base compounds related to the subject compound have shown promising results in the methoxycarbonylation of olefins. The synthesis and characterization of palladium(II) complexes with Schiff base ligands demonstrate their effectiveness as catalysts in producing linear esters. Such catalytic activities are essential for the chemical industry, particularly in synthesizing esters used as flavors, fragrances, and plasticizers (Akiri & Ojwach, 2019).

Future Directions

The future directions for research on this compound could potentially involve further exploration of its biochemical activity, particularly in relation to its potential interaction with estrogen receptors . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-methoxy-6-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3/c1-21-13-7-2-4-10(14(13)20)9-19-11-5-3-6-12(8-11)22-15(16,17)18/h2-9,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKIPAZQCPREHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-6-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol

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